molecular formula C23H26N2O2 B12762311 Pyrano(4,3-c)pyrazole, 2,4,6,7-tetrahydro-6,6-dimethyl-3-(4-(1-methylethoxy)phenyl)-2-phenyl- CAS No. 130953-29-6

Pyrano(4,3-c)pyrazole, 2,4,6,7-tetrahydro-6,6-dimethyl-3-(4-(1-methylethoxy)phenyl)-2-phenyl-

Cat. No.: B12762311
CAS No.: 130953-29-6
M. Wt: 362.5 g/mol
InChI Key: XWOJKEVORNWXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrano(4,3-c)pyrazole, 2,4,6,7-tetrahydro-6,6-dimethyl-3-(4-(1-methylethoxy)phenyl)-2-phenyl- is a heterocyclic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrano(4,3-c)pyrazoles typically involves multi-component reactions (MCRs) that combine various starting materials in a single reaction vessel. Common starting materials include hydrazines, β-ketoesters, aldehydes, and malononitrile. The reaction is often catalyzed by acids or bases and can be carried out under reflux conditions or using microwave irradiation to enhance reaction rates.

Industrial Production Methods

Industrial production of pyrano(4,3-c)pyrazoles may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrano(4,3-c)pyrazoles can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano(4,3-c)pyrazole oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Medicine: Potential therapeutic agents for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of pyrano(4,3-c)pyrazoles varies depending on their specific biological activity. Generally, these compounds interact with molecular targets such as enzymes, receptors, and DNA. They may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pyrano(3,2-c)pyrazoles
  • Pyrano(2,3-c)pyrazoles
  • Fused pyranopyrazoles

Uniqueness

Pyrano(4,3-c)pyrazoles are unique due to their specific structural features, such as the position of the pyran and pyrazole rings and the nature of the substituents. These structural differences can lead to distinct biological activities and chemical reactivity compared to other pyranopyrazoles.

Properties

CAS No.

130953-29-6

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

6,6-dimethyl-2-phenyl-3-(4-propan-2-yloxyphenyl)-4,7-dihydropyrano[4,3-c]pyrazole

InChI

InChI=1S/C23H26N2O2/c1-16(2)27-19-12-10-17(11-13-19)22-20-15-26-23(3,4)14-21(20)24-25(22)18-8-6-5-7-9-18/h5-13,16H,14-15H2,1-4H3

InChI Key

XWOJKEVORNWXTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=C3COC(CC3=NN2C4=CC=CC=C4)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.